molecular formula C16H21N5 B5446825 N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-isopropylphenyl)guanidine

N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-isopropylphenyl)guanidine

Cat. No.: B5446825
M. Wt: 283.37 g/mol
InChI Key: NIWNHZODVYNBFS-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-isopropylphenyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-propan-2-ylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-10(2)13-5-7-14(8-6-13)20-15(17)21-16-18-11(3)9-12(4)19-16/h5-10H,1-4H3,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWNHZODVYNBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-isopropylphenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 4-isopropylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-isopropylphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could produce a secondary amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-isopropylphenyl)guanidine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a biological response. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-methylphenyl)guanidine
  • N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-chlorophenyl)guanidine

Uniqueness

N-(4,6-dimethyl-2-pyrimidinyl)-N’-(4-isopropylphenyl)guanidine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

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